molecular formula C4H7ClO B2924442 2-Chlorobutanal CAS No. 28832-55-5

2-Chlorobutanal

Cat. No.: B2924442
CAS No.: 28832-55-5
M. Wt: 106.55
InChI Key: PZGXJYSPQYRCBB-UHFFFAOYSA-N
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Description

2-Chlorobutanal (C₄H₇ClO) is a chlorinated aldehyde characterized by a chlorine atom at the second carbon of the butanal chain. This compound is structurally significant due to its aldehyde functional group, which confers high reactivity in nucleophilic addition and oxidation reactions. Chlorinated aldehydes like this compound are typically intermediates in organic synthesis, though their industrial use is less documented compared to related compounds like Chlorobutanol or 1-Chlorobutane.

Properties

IUPAC Name

2-chlorobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-4(5)3-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGXJYSPQYRCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Chlorobutanal can be synthesized through several methods. One common synthetic route involves the chlorination of butanal. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.

In industrial settings, this compound can be produced on a larger scale using similar chlorination methods, often optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

2-Chlorobutanal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 2-chlorobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-chlorobutanol. This reaction typically involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form butanal derivatives.

    Condensation: this compound can participate in condensation reactions with compounds containing active methylene groups, leading to the formation of various carbon-carbon bonded products.

Scientific Research Applications

2-Chlorobutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: In biological research, this compound can be used to study the effects of chlorinated aldehydes on biological systems, including their potential toxicity and metabolic pathways.

    Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring chlorinated intermediates.

    Industry: In industrial applications, this compound is used in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorobutanal involves its reactivity as an aldehyde and the presence of the chlorine atom. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make this compound a versatile compound in various chemical processes.

Comparison with Similar Compounds

Key Observations :

  • Chlorobutanol has a significantly higher molecular weight due to three chlorine atoms and an alcohol group, contrasting with this compound’s aldehyde and single chlorine .
  • 1-Chlorobutane and 2-Chloro-2-methylbutane are chloroalkanes with simpler structures, lacking the aldehyde’s reactivity .
  • 3-Oxo-2,2-dichlorobutanal shares the aldehyde group but includes two chlorines and a ketone, enhancing its electrophilicity .

Key Observations :

  • Chlorobutanol’s stability and low volatility make it suitable for preservative uses, unlike more reactive aldehydes like this compound .
  • 2-Chlorobutane (sec-butyl chloride) reacts with NaOH to form butan-2-ol, though slower than 2-iodobutane due to chlorine’s poorer leaving-group ability .

Key Observations :

  • Chlorobutanol requires stringent protective measures due to its oral toxicity and combustion risks .
  • 1-Chlorobutane ’s flammability necessitates precautions absent in aldehyde-based compounds like this compound .

Biological Activity

2-Chlorobutanal (C4H7ClO) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C4H7ClO
  • Molecular Weight : 106.55 g/mol
  • CAS Number : 10975430

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

The mechanism behind this antimicrobial effect is believed to involve the disruption of bacterial cell membranes, leading to cell lysis and death.

2. Cytotoxicity

Research has indicated that this compound can induce cytotoxic effects in various cell lines. In vitro studies have shown that at higher concentrations, it leads to significant cell death, particularly in cancerous cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25
A549 (lung cancer)35

The cytotoxic effect is attributed to oxidative stress and the generation of reactive oxygen species (ROS).

3. Neurotoxicity

In animal studies, exposure to this compound has been linked to neurotoxic effects. A study involving rats showed behavioral changes and neuroinflammation after chronic exposure. The following observations were made:

  • Increased levels of pro-inflammatory cytokines in the brain.
  • Altered neurotransmitter levels, particularly dopamine and serotonin.
  • Behavioral tests indicated increased anxiety-like behavior.

The biological activity of this compound is primarily mediated through its reactive aldehyde group, which can form adducts with nucleophiles such as proteins and DNA. This reactivity contributes to its antimicrobial and cytotoxic properties.

Key Mechanisms Include:

  • Membrane Disruption : Alters membrane integrity of microbial cells.
  • Oxidative Stress Induction : Leads to elevated ROS levels in cells.
  • Protein Modification : Covalent binding to amino acids can disrupt normal protein function.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a topical formulation containing this compound for treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection rates compared to a control group receiving a placebo.

Case Study 2: Neurotoxicity Assessment

A longitudinal study evaluated the neurotoxic effects of chronic exposure to this compound in occupational settings. Workers exposed to high concentrations exhibited cognitive deficits and increased incidence of mood disorders over time.

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